2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves the condensation reaction of 2-amino-benzothiazole derivatives with substituted benzoyl chlorides under mild conditions. The reaction is often carried out in the presence of a base such as triethylamine (TEA) in a suitable solvent like dichloromethane (DCM). The reaction conditions may vary depending on the specific substituents and desired yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and antifungal properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics, such as improved thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound may inhibit essential enzymes or disrupt cellular processes in bacteria and fungi. The exact molecular targets and pathways can vary depending on the specific organism and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide: A closely related compound with similar properties and applications.
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Another benzothiazole derivative with potential antimicrobial activity.
Uniqueness
2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide stands out due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the fluorine atom and the sulfamoyl group may enhance its stability and interaction with molecular targets, making it a unique and valuable compound for research and development .
Properties
IUPAC Name |
2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S2/c15-10-4-2-1-3-9(10)13(19)18-14-17-11-6-5-8(23(16,20)21)7-12(11)22-14/h1-7H,(H2,16,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOIUMOJGZPPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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